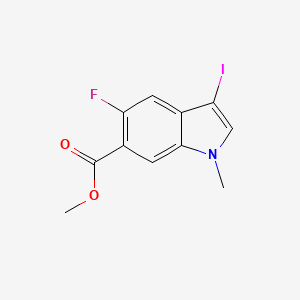

methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate

Description

Properties

Molecular Formula |

C11H9FINO2 |

|---|---|

Molecular Weight |

333.10 g/mol |

IUPAC Name |

methyl 5-fluoro-3-iodo-1-methylindole-6-carboxylate |

InChI |

InChI=1S/C11H9FINO2/c1-14-5-9(13)7-3-8(12)6(4-10(7)14)11(15)16-2/h3-5H,1-2H3 |

InChI Key |

IHNZEZVLLCIVPT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)C(=O)OC)F)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Fluorophenylhydrazine

4-Fluoronitrobenzene is reduced to 4-fluoroaniline using hydrogen gas and palladium on carbon (81% yield). Subsequent diazotization with sodium nitrite in HCl and reduction with stannous chloride yields 4-fluorophenylhydrazine.

Cyclization with Methyl 3-Oxopent-4-enoate

The hydrazine reacts with methyl 3-oxopent-4-enoate in ethanol under methanesulfonic acid catalysis (1 equiv., 80°C, 2 h), followed by microwave-assisted cyclization at 150°C for 15 min to form methyl 5-fluoro-1-methylindole-6-carboxylate (54% yield).

Regioselective Iodination

Electrophilic iodination using N-iodosuccinimide (NIS, 1.2 equiv.) in dichloromethane at 0°C for 6 h introduces iodine at C3. The reaction exploits the electron-rich C3 position of the indole, achieving 72% yield.

Key Data Table 1: Fischer Indole Synthesis Optimization

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Phenylhydrazine synthesis | SnCl₂, HCl, 0°C | 81% | |

| Cyclization | MsOH, EtOH, 150°C (microwave) | 54% | |

| Iodination | NIS, CH₂Cl₂, 0°C | 72% |

Palladium-Catalyzed Direct Iodination

Late-stage C–H iodination offers a streamlined alternative:

Directed Ortho-Iodination

Using Pd(OAc)₂ (5 mol%), 4-iodotoluene as an iodine source, and Ag₂CO₃ as an oxidant in DMF at 120°C for 12 h, C3 iodination proceeds via a palladacycle intermediate. This method achieves 68% yield with >20:1 regioselectivity.

Halogen Exchange via Ullmann-Type Coupling

A halogen-exchange strategy replaces bromine or chlorine at C3 with iodine:

Bromination at C3

Methyl 5-fluoro-1-methylindole-6-carboxylate undergoes bromination using Br₂ (1 equiv.) in acetic acid at 25°C for 4 h, yielding the 3-bromo derivative (85%).

Copper-Mediated Iodination

The 3-bromo intermediate reacts with NaI (2 equiv.) and CuI (10 mol%) in DMF at 150°C for 24 h, substituting bromine with iodine (63% yield).

Key Data Table 2: Halogen Exchange Efficiency

| Halogen (X) | Reagents/Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Br | Br₂, AcOH, 25°C | 85% | >95% | |

| I | NaI, CuI, DMF, 150°C | 63% | 89% |

Radical Iodination Strategies

Photoredox catalysis enables radical-based iodination under mild conditions:

Visible-Light-Mediated Reaction

Using fac-Ir(ppy)₃ (2 mol%) as a photocatalyst and NIS (1.5 equiv.) in acetonitrile under blue LED light, the 3-iodo product forms in 58% yield at 25°C over 8 h.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Scalability

| Method | Cost | Yield | Scalability | Purity |

|---|---|---|---|---|

| Fischer Indole | Low | 54% | Moderate | 90% |

| Palladium-Catalyzed | High | 68% | High | 95% |

| Halogen Exchange | Medium | 63% | Low | 88% |

| Radical Iodination | Medium | 58% | Moderate | 85% |

The Fischer approach balances cost and yield but requires microwave irradiation, complicating scale-up. Palladium catalysis offers higher yields and selectivity, albeit with elevated metal costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Iodination: Iodine monochloride (ICl), N-iodosuccinimide (NIS)

Methylation: Methyl iodide (CH3I), dimethyl sulfate (DMS)

Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like tetrahydrofuran (THF)

Major Products

Substitution Products: Various nucleophiles can replace the iodine atom, leading to a wide range of substituted indole derivatives.

Oxidation Products: Oxidized forms of the indole ring or the ester group.

Coupling Products: Biaryl or alkyne-linked indole derivatives.

Scientific Research Applications

Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine and iodine atoms can enhance binding affinity and specificity to these targets, leading to desired biological effects. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

Table 1: Structural Comparison of Indole Carboxylates

Key Observations:

- Fluorine (5-F) is conserved across multiple analogs, suggesting its role in improving metabolic stability and electronic effects on the indole ring .

Ester Group Position :

Key Observations:

Synthesis Challenges :

- Lower yields (e.g., 10% for 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide) highlight the difficulty of introducing bulky substituents like iodides or benzoyl groups .

- The target compound’s iodine atom may necessitate longer reaction times or higher temperatures, as seen in related iodination protocols .

Purification :

- All analogs require column chromatography, suggesting moderate-to-poor solubility in common solvents due to halogenation and aromaticity .

Biological Activity

Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate is a synthetic compound that belongs to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C10H7FINO2

- Molar Mass : 319.07 g/mol

- CAS Number : 2227205-01-6

These properties indicate that the compound contains halogen atoms (fluorine and iodine), which may influence its biological interactions and mechanisms of action.

Synthesis and Structure

The synthesis of this compound typically involves multiple steps, including the introduction of halogen substituents and carboxylate groups. The structural framework of indoles is crucial for their biological activity, as it allows for various substitutions that can enhance or modify their pharmacological properties.

Antiproliferative Activity

Recent studies have demonstrated that indole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.17 µM to higher concentrations depending on the specific structure and substituents present .

Table 1: Antiproliferative Activity of Related Indole Compounds

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound 5m | 1.17 | A375 (melanoma) |

| Sunitinib | 8.11 | A375 |

| Methyl Indole | Varies | Various (general trend) |

These findings suggest that modifications in the indole structure can significantly enhance their anticancer potential.

Anti-Tuberculosis Activity

In addition to cancer research, indole derivatives have been screened for activity against Mycobacterium tuberculosis. Compounds with similar structures have shown promising results in inhibiting bacterial growth, with some achieving over 90% inhibition at specific concentrations . This highlights the potential of this compound in treating infectious diseases.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several studies indicate that these compounds can induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Compounds like methyl 5-fluoro derivatives have been noted to increase cell populations in the G1 phase while reducing those in G2/M and S phases .

- Inhibition of Key Proteins : They may downregulate proteins involved in cell proliferation and survival pathways, such as cyclin-dependent kinases and Bcl-2 family proteins .

Case Studies and Research Findings

Several case studies have reported on the efficacy of indole derivatives in preclinical models:

- Anticancer Studies : A study demonstrated that a series of indole derivatives exhibited varying degrees of cytotoxicity across different cancer types, with some showing enhanced selectivity towards specific cancer cell lines.

- Infectious Disease Models : Another study focused on testing a library of compounds against M. tuberculosis, confirming that certain indoles could significantly inhibit bacterial growth.

Q & A

What are efficient synthetic routes for methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate?

Level: Basic

Methodological Answer:

A common approach involves multi-step functionalization of indole scaffolds. For example, a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems can introduce triazole groups to the indole core, followed by iodination and esterification steps . Key steps include:

- Iodination: Electrophilic substitution at the indole C3 position using I₂ in the presence of HNO₃ or AgOTf.

- Esterification: Reaction of the carboxylic acid precursor with methanol under acidic or coupling conditions (e.g., DCC/DMAP).

Purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity (>95%) .

What analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and purity. For example, ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies methyl and indole protons .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., FAB-HRMS for exact mass matching) .

- Chromatography: TLC monitors reaction progress, while HPLC ensures final purity (>98%) .

How can reaction yields be optimized during iodination?

Level: Advanced

Methodological Answer:

Iodination efficiency depends on:

- Catalyst Selection: AgOTf or BF₃·Et₂O enhances electrophilic substitution by activating iodine sources (e.g., NIS or I₂) .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF or DCM) stabilize intermediates and improve regioselectivity at C3 .

- Temperature Control: Low temperatures (0–5°C) minimize side reactions (e.g., diiodination) .

Post-reaction quenching with Na₂S₂O₃ removes excess iodine, and column chromatography isolates the mono-iodinated product .

How to resolve contradictions in spectral data (e.g., unexpected ¹³C shifts)?

Level: Advanced

Methodological Answer:

Discrepancies may arise from tautomerism or crystal packing effects. Strategies include:

- 2D NMR Techniques: HSQC and HMBC correlations map carbon-proton connectivity, distinguishing between substituent effects and structural anomalies .

- X-ray Crystallography: Resolves ambiguities by providing definitive bond lengths and angles (e.g., confirming iodination at C3 vs. C2) .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts for comparison with experimental data .

What safety protocols are essential for handling this compound?

Level: Basic

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for solvent handling .

- Waste Disposal: Segregate halogenated waste (due to iodine content) and neutralize acidic byproducts before disposal .

- Storage: Keep in amber vials at –20°C to prevent photodegradation and moisture absorption .

How to mitigate byproduct formation during esterification?

Level: Advanced

Methodological Answer:

Common byproducts (e.g., methyl ester hydrolysis products) arise from:

- Moisture Exposure: Use anhydrous solvents (e.g., MeOH dried over MgSO₄) and inert atmospheres (N₂/Ar) .

- Catalyst Optimization: DMAP or HOBt accelerates esterification while reducing side reactions .

- pH Control: Maintain mild acidity (pH 4–5) to prevent indole ring protonation, which can destabilize intermediates .

How to design experiments for studying its biological activity?

Level: Advanced

Methodological Answer:

- Target Selection: Prioritize kinases or enzymes with indole-binding pockets (e.g., FLT3 or PIM kinases) .

- Assay Design: Use fluorescence polarization (FP) or SPR to measure binding affinity. Include controls with unmodified indole derivatives .

- Metabolic Stability: Assess microsomal stability (e.g., human liver microsomes) to identify metabolic hotspots (e.g., ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.